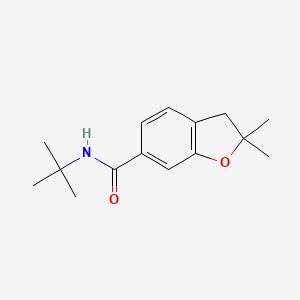
N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxamide is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and a carboxamide group attached to a benzofuran ring. Benzofurans are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxamide can be achieved through several methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The Ritter reaction is favored for its high yield and efficiency, while the use of tert-butyl nitrite offers a more environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exerting antifungal effects . The compound’s structure allows it to interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxamide can be compared with other similar compounds, such as:
N-tert-butyl amides: These compounds share the tert-butyl amide group and exhibit similar chemical properties.
Benzofuran derivatives: Compounds like 2-(N-tert-butoxycarbonylamino)-3-methylpyridine and 2-methoxyphenyl pyridin-2-ylcarbamate have structural similarities and are used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-tert-butyl-2,2-dimethyl-3H-1-benzofuran-6-carboxamide |
InChI |
InChI=1S/C15H21NO2/c1-14(2,3)16-13(17)10-6-7-11-9-15(4,5)18-12(11)8-10/h6-8H,9H2,1-5H3,(H,16,17) |
InChI Key |
UHESMEHNRMPNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)C(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















